1-methyl-1H-pyrazole-4-sulfonyl chloride

Description

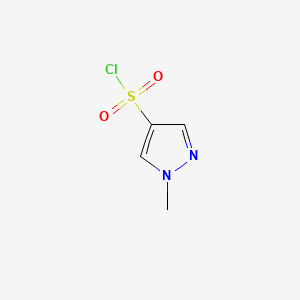

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAVKKQKMLINOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588677 | |

| Record name | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288148-34-5 | |

| Record name | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-4-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride from 1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key reagent in the development of various pharmaceutical compounds. The document details the established synthetic route starting from 1-methyl-1H-pyrazole, presenting a thorough experimental protocol, quantitative data, and a visual representation of the reaction workflow. This guide is intended to equip researchers and professionals in drug development with the necessary information for the successful preparation of this important building block.

Introduction

This compound is a valuable intermediate in organic synthesis, notably utilized in the preparation of glucocorticoid receptor modulators and other pharmacologically active molecules.[1] Its structural motif is a recurring feature in a variety of compounds investigated for diverse therapeutic applications. The synthesis of this sulfonyl chloride derivative from the readily available 1-methyl-1H-pyrazole is a crucial transformation for medicinal chemists. This guide focuses on the direct chlorosulfonation method, a common and effective approach for this conversion.

Synthetic Pathway

The primary method for the synthesis of this compound from 1-methyl-1H-pyrazole involves an electrophilic aromatic substitution reaction using chlorosulfonic acid. In this reaction, the pyrazole ring is functionalized at the C4 position with a sulfonyl chloride group.

Reaction Scheme

The overall chemical transformation can be depicted as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following detailed experimental protocol is based on established literature procedures.[1]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-methyl-1H-pyrazole | 82.10 | 100 g | 1.18 mol |

| Chlorosulfonic Acid | 116.52 | 325 mL (567 g) | 4.84 mol |

| Crushed Ice | - | As needed | - |

| Cold Water | - | As needed | - |

3.2. Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Ice bath.

-

Heating mantle.

-

Vacuum filtration apparatus (e.g., Büchner funnel and flask).

-

Standard laboratory glassware.

3.3. Procedure

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with chlorosulfonic acid (325 mL, 4.84 mol).

-

Cooling: Cool the chlorosulfonic acid to 0 °C using an ice bath.

-

Addition of Starting Material: Under a nitrogen atmosphere, slowly add 1-methyl-1H-pyrazole (100 g, 1.18 mol) dropwise to the stirred chlorosulfonic acid. Maintain the temperature at 0 °C during the addition.

-

Heating: After the addition is complete, heat the reaction mixture to reflux at 110 °C for 3 hours.

-

Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with continuous stirring.

-

Precipitation and Filtration: A white solid product will precipitate. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water.

-

Drying: Dry the product under vacuum to obtain this compound.

3.4. Workflow Diagram

Caption: Experimental workflow for the synthesis.

Results and Data

The synthesis yields a white solid product which can often be used in subsequent reactions without further purification.[1]

4.1. Quantitative Data

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| This compound | C₄H₅ClN₂O₂S | 180.61 | 72.2 g | 33% |

4.2. Characterization

While the cited protocol suggests the product is often used without further purification, for rigorous applications, characterization using standard analytical techniques is recommended. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity. For a similar compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the 1H NMR spectrum shows characteristic singlets for the methyl groups.[2]

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride functional group stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The quenching step is highly exothermic and should be performed with extreme caution by slowly adding the reaction mixture to a large excess of ice.

-

The reaction should be conducted under an inert atmosphere (nitrogen) to prevent side reactions with atmospheric moisture.

Conclusion

The synthesis of this compound from 1-methyl-1H-pyrazole via chlorosulfonation is a well-established and reproducible method. This guide provides a detailed protocol and the expected yield, offering a solid foundation for researchers in the field of medicinal chemistry and drug development. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis. The resulting sulfonyl chloride is a versatile building block for the creation of novel molecules with potential therapeutic value.

References

An In-depth Technical Guide to 1-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key reagent in synthetic chemistry. This document outlines its chemical identity, physical and chemical properties, a detailed synthesis protocol, and essential safety and handling information.

Chemical Identity and Properties

This compound is a heterocyclic building block utilized in the synthesis of more complex molecules, notably as a reagent in the preparation of benzoindazoles which act as glucocorticoid receptor modulators[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O₂S | [2] |

| Molecular Weight | 180.61 g/mol | [2][3] |

| CAS Number | 288148-34-5 | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 89.04 °C (Predicted) | [4] |

| Boiling Point | 295.7 ± 13.0 °C (Predicted) | [2] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [2][5] |

| Flash Point | 174.066 °C (Predicted) | [2] |

| Water Solubility | 9432.14 mg/L (Predicted) | [4] |

| InChI Key | RDAVKKQKMLINOH-UHFFFAOYSA-N | |

| SMILES | Cn1cc(cn1)S(Cl)(=O)=O |

Synthesis Protocol

The following section details a common experimental procedure for the synthesis of this compound from 1-methyl-1H-pyrazole.

Experimental Methodology:

The synthesis involves the chlorosulfonation of 1-methyl-1H-pyrazole.

-

Step 1: Reaction Setup

-

1-Methyl-1H-pyrazole (100 g, 1.18 mol) is slowly added dropwise to chlorosulfonic acid (325 mL, 4.84 mol) at 0 °C under a nitrogen atmosphere with continuous stirring[1].

-

-

Step 2: Reflux

-

The reaction mixture is then heated to reflux at 110 °C for 3 hours[1].

-

-

Step 3: Quenching and Precipitation

-

Step 4: Isolation and Purification

-

Step 5: Drying

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis Workflow Diagram.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to avoid exposure.

GHS Hazard Information:

Table 2: Precautionary Statements

| Category | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray[5][6]. |

| P264 | Wash skin thoroughly after handling[5][6]. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[5][6]. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[5][6]. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower[6][7]. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[5]. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5][6]. | |

| P310 | Immediately call a POISON CENTER or doctor/physician[8]. | |

| Storage | P405 | Store locked up[5][6]. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant[5][6]. |

Handling and Storage Recommendations:

-

Handle in a well-ventilated area, preferably under a chemical fume hood[5][6].

-

Wear suitable protective clothing, including gloves and eye/face protection[5][6].

-

Avoid contact with skin and eyes[5].

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[5][6].

-

Protect from moisture as it reacts violently with water[6][7].

-

Incompatible materials include water, bases, and oxidizing agents[6][7].

Spectral Data

While specific spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are not provided in this guide, they are essential for confirming the identity and purity of the synthesized compound. Researchers can obtain this information from various chemical suppliers or through their own analytical characterization[9][10].

This guide serves as a foundational resource for professionals working with this compound. For further information, consulting the referenced safety data sheets and chemical literature is highly recommended.

References

- 1. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (288148-34-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. 288148-34-5|this compound|BLD Pharm [bldpharm.com]

- 10. 288148-34-5 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 288148-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-4-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its pyrazole core and reactive sulfonyl chloride functional group make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. It is characterized by the presence of a methyl-substituted pyrazole ring with a sulfonyl chloride group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 288148-34-5 | |

| Molecular Formula | C4H5ClN2O2S | [1] |

| Molecular Weight | 180.61 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 46-48 °C | |

| Boiling Point | 295.7 ± 13.0 °C (Predicted) | |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in polar organic solvents such as dichloromethane, ethanol, and ether. | [2] |

| SMILES | Cn1cc(cn1)S(Cl)(=O)=O | [1] |

| InChI | 1S/C4H5ClN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3 | [1] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 1-methyl-1H-pyrazole with chlorosulfonic acid.

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

1-methyl-1H-pyrazole (1.0 eq)

-

Chlorosulfonic acid (approx. 4.1 eq)

-

Crushed ice

-

Cold water

-

Nitrogen atmosphere

Procedure:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, cool chlorosulfonic acid to 0 °C.

-

Slowly add 1-methyl-1H-pyrazole dropwise to the cooled chlorosulfonic acid while maintaining the temperature at 0 °C with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux at 110 °C for 3 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Carefully quench the reaction by pouring it into a beaker containing crushed ice with continuous stirring.

-

A white solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the collected solid thoroughly with cold water.

-

Dry the product under vacuum to yield this compound. The product can often be used in subsequent reactions without further purification.

Synthesis workflow for this compound.

Applications in Drug Discovery

The reactivity of the sulfonyl chloride group allows for the facile synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry. This compound serves as a key reagent in the preparation of compounds targeting various biological pathways.

Synthesis of Sulfonamide Derivatives

The primary application of this compound is in the synthesis of N-substituted pyrazole sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (1.0-1.2 eq)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5-2.0 eq)

-

Water

-

Sodium sulfate

Procedure:

-

Dissolve the substituted amine in dichloromethane.

-

Add diisopropylethylamine to the solution at room temperature (25-30 °C).

-

Add a solution of this compound in dichloromethane dropwise to the amine solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer.

-

Dry the organic layer over sodium sulfate and concentrate under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography to yield the pure N-(substituted)-1-methyl-1H-pyrazole-4-sulfonamide.

General workflow for the synthesis of sulfonamide derivatives.

Glucocorticoid Receptor Modulators

This compound is used as a reagent in the preparation of benzoindazoles, which have been identified as modulators of the glucocorticoid receptor (GR).[4] The glucocorticoid receptor is a key regulator of inflammatory responses, and its modulation is a therapeutic strategy for a range of inflammatory diseases.

Glucocorticoids diffuse across the cell membrane and bind to the glucocorticoid receptor in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the GR into the nucleus. In the nucleus, the GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression. This modulation of gene expression underlies the anti-inflammatory effects of glucocorticoids.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

Technical Guide: Spectroscopic Analysis of 1-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the key chemical intermediate, 1-methyl-1H-pyrazole-4-sulfonyl chloride. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide also includes a detailed experimental protocol for the synthesis of the title compound, providing a comprehensive resource for researchers.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from known spectral data of analogous compounds, including pyrazole derivatives and sulfonyl chlorides.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 | Singlet | H-5 (pyrazole ring) |

| ~8.0 | Singlet | H-3 (pyrazole ring) |

| ~4.0 | Singlet | N-CH₃ (methyl group) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-5 (pyrazole ring) |

| ~135 | C-3 (pyrazole ring) |

| ~120 | C-4 (pyrazole ring) |

| ~40 | N-CH₃ (methyl group) |

Solvent: CDCl₃

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150-3100 | Medium | C-H stretching (aromatic) |

| ~3000-2950 | Medium | C-H stretching (aliphatic) |

| ~1550-1500 | Medium | C=N stretching (pyrazole ring) |

| ~1380-1360 | Strong | Asymmetric SO₂ stretching |

| ~1190-1170 | Strong | Symmetric SO₂ stretching |

| ~850-800 | Strong | C-H out-of-plane bending |

| ~600-550 | Strong | S-Cl stretching |

Sample Preparation: KBr pellet or Nujol mull

Experimental Protocols

This section details the synthetic procedure for this compound and the general methodologies for acquiring NMR and IR spectra.

Synthesis of this compound

A common synthetic route involves the chlorosulfonation of 1-methyl-1H-pyrazole.[1]

Materials:

-

1-methyl-1H-pyrazole

-

Chlorosulfonic acid

-

Crushed ice

-

Water (cold)

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, and under a nitrogen atmosphere, cool chlorosulfonic acid to 0 °C.

-

Slowly add 1-methyl-1H-pyrazole dropwise to the cooled chlorosulfonic acid while maintaining the temperature at 0 °C.

-

After the addition is complete, gradually heat the reaction mixture to 110 °C and maintain it at this temperature for 3 hours.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

A white solid will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water.

-

Dry the product under vacuum to yield this compound.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm). A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectral analysis of this compound.

Caption: Experimental workflow for synthesis and analysis.

Caption: Relationship between spectral data and structure.

References

Solubility Profile of 1-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key reagent in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Due to the limited availability of public quantitative solubility data, this document focuses on providing detailed experimental protocols for both qualitative and quantitative solubility determination. This allows researchers to ascertain the solubility of this compound in various organic solvents pertinent to their specific applications.

Introduction

This compound is a sulfonyl chloride derivative of methylpyrazole. It serves as a crucial building block in the synthesis of a variety of compounds, including those with potential therapeutic applications such as glucocorticoid receptor modulators.[1] The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic processes. An understanding of its solubility profile is therefore essential for optimizing reaction conditions and ensuring reproducible outcomes in a laboratory setting. This guide collates available qualitative solubility information and presents robust experimental methodologies for determining the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₄H₅ClN₂O₂S[2][3] |

| Molecular Weight | 180.61 g/mol [3] |

| Appearance | White crystalline solid[2] |

| Reactivity | Reacts with water and is incompatible with bases.[4] |

Solubility Profile

Publicly available quantitative solubility data for this compound is scarce. However, qualitative descriptions and its use in certain solvents in synthetic procedures provide insights into its solubility.

Qualitative Solubility Data

The compound is reported to be soluble in several organic solvents. It is insoluble in water and may react with it.[2][4]

| Solvent | Chemical Formula | Solubility (Qualitative) |

| Dichloromethane | CH₂Cl₂ | Soluble[2] |

| Ethanol | C₂H₅OH | Soluble[2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2] |

| Water | H₂O | Insoluble, reacts[2][4] |

Experimental Protocols for Solubility Determination

The following protocols can be employed to determine the solubility of this compound in a solvent of interest.

Qualitative Solubility Assessment (Rapid Method)

This method provides a quick assessment of whether the compound is soluble, partially soluble, or insoluble in a particular solvent.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Analysis of the Saturated Solution:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass dish or vial).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent used to create the saturated solution.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

References

molecular structure and formula of 1-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in the development of novel therapeutics.

Molecular Structure and Formula

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl chloride group at the 4-position.

Molecular Formula: C₄H₅ClN₂O₂S[1][2]

Molecular Weight: 180.61 g/mol [2]

SMILES: CN1C=C(C=N1)S(=O)(=O)Cl

Chemical Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectral Data

| Property | Value | Reference Analog Data (1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride) |

| Physical State | Solid | Pale yellow solid |

| Density | 1.6 g/cm³ (Predicted) | - |

| Boiling Point | 295.7 °C (Predicted) | - |

| Flash Point | 174.066 °C (Predicted) | - |

| ¹H NMR (CDCl₃, ppm) | Not available | 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[3] |

| ¹³C NMR (CDCl₃, ppm) | Not available | Not available |

| IR (cm⁻¹) | Not available | Not available |

| Mass Spectrum | Not available | Not available |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of pyrazole-4-sulfonyl chlorides has been reported, which can be adapted for the preparation of the title compound.[3]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add chloroform.

-

Addition of Chlorosulfonic Acid: Cool the flask to 0°C using an ice bath and slowly add chlorosulfonic acid to the stirred chloroform.

-

Addition of Pyrazole: To this solution, add 1-methyl-1H-pyrazole dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, raise the temperature to 60°C and continue stirring for 10 hours.

-

Addition of Thionyl Chloride: Add thionyl chloride to the reaction mixture at 60°C over a period of 20 minutes and continue stirring for an additional 2 hours.

-

Work-up: Cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.

-

Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly as modulators of the glucocorticoid receptor and inhibitors of N-acylethanolamine acid amidase (NAAA).

Glucocorticoid Receptor (GR) Modulators

Derivatives of this compound are utilized in the preparation of benzoindazoles, which act as glucocorticoid receptor modulators.[4] The glucocorticoid receptor is a ligand-activated transcription factor that plays a critical role in regulating inflammation, metabolism, and the immune response.[5][6] Selective modulation of GR is a key strategy in developing anti-inflammatory drugs with reduced side effects.[7]

Simplified Glucocorticoid Receptor Signaling Pathway:

Caption: Overview of the glucocorticoid receptor signaling pathway.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

Pyrazole sulfonamides, synthesized from this compound, have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA).[1][2] NAAA is a cysteine hydrolase responsible for the degradation of N-acylethanolamines, including the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8] Inhibition of NAAA increases the endogenous levels of PEA, thereby exerting anti-inflammatory and analgesic effects.[2] This makes NAAA an attractive target for the development of novel anti-inflammatory therapies.[1][8]

NAAA-Mediated Signaling and Inhibition:

Caption: Mechanism of NAAA inhibition by pyrazole sulfonamides.

Safety and Handling

This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

- 5. Modulating glucocorticoid receptor actions in physiology and pathology: Insights from coregulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and development of glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole Sulfonyl Chlorides

For Immediate Release

Leverkusen, Germany – December 27, 2025 – This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyrazole sulfonyl chlorides, a class of chemical intermediates that have become pivotal in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth chemical insights, detailed experimental protocols, and a historical perspective on these vital compounds.

A Historical Overview: From Knorr's Discovery to Modern Medicinal Chemistry

The story of pyrazole sulfonyl chlorides begins with the foundational discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr first synthesized and named pyrazole.[1][2][3] Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole compound. These pioneering efforts laid the groundwork for the exploration of pyrazole chemistry.

While the exact date of the first synthesis of a pyrazole sulfonyl chloride is not clearly documented in a single seminal publication, the development of this class of compounds can be understood as a confluence of advancements in pyrazole chemistry and the broader field of organic sulfonation reactions. Throughout the early 20th century, methods for the sulfonation of various aromatic compounds were established. It is the subsequent application of these techniques to the pyrazole nucleus that gave rise to pyrazole sulfonic acids and their corresponding sulfonyl chlorides.

The true significance of pyrazole sulfonyl chlorides emerged with their application in medicinal chemistry. The discovery that the sulfonamide functional group (-SO₂NH₂) possessed potent antibacterial properties, famously initiated by the work of Domagk, Mietzsch, and Klarer in the 1930s, spurred the synthesis of a vast array of sulfonamide-containing compounds. The combination of the versatile pyrazole scaffold with the pharmacologically active sulfonamide group, readily accessible through the corresponding pyrazole sulfonyl chloride, proved to be a particularly fruitful strategy in drug design. This led to the development of numerous therapeutic agents, with applications in anti-inflammatory, anticancer, and antimicrobial therapies.[4]

A landmark achievement in the application of pyrazole sulfonyl chlorides is the synthesis of Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[5][6][7] The synthesis of Celecoxib prominently features a pyrazole sulfonyl chloride intermediate, highlighting the industrial and medicinal importance of this class of compounds.

Synthetic Methodologies: The Chlorosulfonation of Pyrazoles

The most common and direct method for the preparation of pyrazole sulfonyl chlorides is the electrophilic substitution reaction of a pyrazole with a sulfonating agent, followed by chlorination.

A widely employed reagent for this transformation is chlorosulfonic acid (ClSO₃H).[4] The reaction typically involves the treatment of the pyrazole substrate with an excess of chlorosulfonic acid. In many modern procedures, thionyl chloride (SOCl₂) is added to the reaction mixture to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride, thereby improving the yield and preventing the accumulation of the sulfonic acid byproduct.[4]

The following sections provide a detailed experimental protocol for the synthesis of a key pyrazole sulfonyl chloride intermediate used in the production of Celecoxib.

Experimental Protocol: Synthesis of 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride

This protocol is adapted from the synthetic route to Celecoxib.[8]

Step 1: Synthesis of 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid (10)

-

Materials:

-

1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione (8) (51.4 g, 0.223 mol)

-

4-Hydrazinobenzenesulfonic acid (9) (42 g, 0.22 mol)

-

Ethanol (450 mL)

-

6 N Hydrochloric acid (74 mL, 0.446 mol)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Diisopropylether

-

-

Procedure:

-

To a stirred solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (8) in ethanol, add 4-hydrazinobenzenesulfonic acid (9) and 6 N hydrochloric acid.

-

Heat the mixture to reflux and stir for 8 hours.

-

After cooling to room temperature, concentrate the reaction mixture in vacuo.

-

Take up the residue with ethyl acetate and wash with 100 mL of water and 100 mL of brine.

-

Dry the organic layer over MgSO₄, filter, and evaporate in vacuo to yield an oil.

-

Crystallize the oil from 300 mL of diisopropylether to obtain the pyrazole sulfonic acid 10.

-

Step 2: Synthesis of 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride (11)

-

Materials:

-

4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid (10) (43 g, 0.11 mol)

-

Dichloromethane (250 mL)

-

Phosphorus pentachloride (PCl₅) (34.2 g, 0.168 mol)

-

N,N-Dimethylformamide (DMF) (10 mL)

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Cyclohexane

-

-

Procedure:

-

To a suspension of the sulfonic acid (10) in dichloromethane, add phosphorus pentachloride in portions.

-

To the resulting solution, add DMF.

-

Stir the mixture at reflux for 8 hours.

-

Concentrate the mixture in vacuo.

-

To the residue, add water and extract twice with ethyl acetate.

-

Dry the combined organic layers over MgSO₄ and evaporate to dryness.

-

Crystallize the residue from cyclohexane to yield the product as a white solid.

-

Quantitative Data

| Compound | Starting Material (g) | Reagent (g) | Solvent (mL) | Yield (g) | Yield (%) | Melting Point (°C) |

| 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid (10) | 51.4 (Dione 8) | 42 (Hydrazine 9) | 450 (Ethanol) | 70.12 | >80 | Not reported |

| 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride (11) | 43 (Sulfonic Acid 10) | 34.2 (PCl₅) | 250 (Dichloromethane) | 34.2 | 77 | 97-98 |

Application in Drug Development: The Mechanism of Celecoxib

Pyrazole sulfonyl chlorides are crucial intermediates in the synthesis of a variety of pharmaceuticals. A prime example is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][9]

The COX-2 Signaling Pathway and Celecoxib's Mechanism of Action

Inflammation, pain, and fever are physiological responses mediated by prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[7][10]

Celecoxib's therapeutic effect stems from its selective inhibition of COX-2.[6][7] By blocking the active site of the COX-2 enzyme, Celecoxib prevents the conversion of arachidonic acid to prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.[11][12] This selective inhibition allows Celecoxib to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Experimental Workflow for Synthesis and Application

The journey from a pyrazole starting material to a biologically active sulfonamide involves a series of well-defined steps, as illustrated in the following workflow.

Conclusion

From their conceptual origins in the late 19th century to their central role in modern drug development, pyrazole sulfonyl chlorides have proven to be a versatile and indispensable class of chemical intermediates. Their synthesis, primarily through the chlorosulfonation of pyrazoles, is a robust and well-established process. The successful development of drugs like Celecoxib underscores the power of leveraging the pyrazole scaffold in conjunction with the sulfonamide functional group. As medicinal chemistry continues to evolve, the rich history and synthetic utility of pyrazole sulfonyl chlorides will undoubtedly continue to inspire the discovery of new and innovative therapeutic agents.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 11. ClinPGx [clinpgx.org]

- 12. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-pyrazole-4-sulfonyl chloride core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural and electronic properties have been exploited to develop potent and selective modulators of various enzymes and signaling pathways implicated in a wide range of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, key applications, quantitative biological data, and experimental methodologies related to this important chemical entity.

Synthesis of this compound and its Derivatives

The parent compound, this compound, is typically synthesized by the direct chlorosulfonation of 1-methyl-1H-pyrazole. This electrophilic substitution reaction provides the key intermediate for the generation of a library of sulfonamide derivatives through reaction with a variety of primary and secondary amines.

General Experimental Protocol for the Synthesis of this compound

1-Methyl-1H-pyrazole is added dropwise to an excess of chlorosulfonic acid at 0°C under an inert atmosphere. The reaction mixture is then heated to reflux (approximately 110°C) for several hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.[1]

General Experimental Protocol for the Synthesis of Pyrazole-4-sulfonamide Derivatives

To a solution of an appropriate amine in a suitable solvent such as dichloromethane or tetrahydrofuran, a base (e.g., triethylamine or diisopropylethylamine) is added. This compound (or a related pyrazole-4-sulfonyl chloride) is then added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then typically washed with water, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the desired sulfonamide derivative.[2][3]

Key Medicinal Chemistry Applications

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections detail their application as anticancer agents, kinase inhibitors, N-acylethanolamine acid amidase (NAAA) inhibitors, anti-inflammatory agents, and carbonic anhydrase inhibitors.

Anticancer Activity

Pyrazole sulfonamides have emerged as a promising class of anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through various signaling pathways.

Several studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins.[2][4][5] An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent programmed cell death.[5][6]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast) | 3.9 - 35.5 | [7] |

| Pyrazole-4-sulfonamide Derivatives | U937 (Leukemia) | Varies | [3][8][9] |

| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 6.45 - 14.97 | [2] |

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the pyrazole sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Kinase Inhibition: LRRK2 Inhibitors

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a common cause of familial Parkinson's disease. The 1H-pyrazole scaffold has been utilized to develop potent and selective inhibitors of LRRK2 kinase activity.

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Inhibition of LRRK2 kinase activity is a promising therapeutic strategy for Parkinson's disease.

| Compound Class | Target | IC50 (nM) | Cellular EC50 (µM) | Reference |

| 1H-Pyrazole Biaryl Sulfonamides | GS-LRRK2 | 15 | 2.1 | [10] |

-

The LRRK2 enzyme, a peptide substrate, and ATP are prepared in a kinase buffer.

-

The test compound (inhibitor) is added to the reaction mixture at various concentrations.

-

The kinase reaction is initiated and incubated at room temperature.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

-

Luminescence is measured using a plate reader, and the IC50 value is determined.[11]

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

NAAA is a lysosomal enzyme that hydrolyzes the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). Inhibitors of NAAA are being investigated for the treatment of pain and inflammation. Pyrazole sulfonamides have been identified as a novel class of non-covalent NAAA inhibitors.

NAAA degrades PEA, which is an endogenous ligand for the nuclear receptor PPAR-α. By inhibiting NAAA, the levels of PEA increase, leading to the activation of PPAR-α and the subsequent downregulation of pro-inflammatory gene expression.[1][12][13]

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | h-NAAA | 0.042 - 1.09 | [12] |

-

Recombinant human NAAA enzyme is diluted in an appropriate assay buffer (pH 4.5).

-

The test inhibitor is added to the enzyme solution in a 96-well plate.

-

The mixture is pre-incubated to allow for inhibitor binding.

-

A fluorogenic substrate, such as N-(4-methylcoumarin-7-yl) palmitamide (PAMCA), is added to initiate the reaction.

-

The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

IC50 values are calculated from the dose-response curves.[14][15][16]

Anti-inflammatory Activity: COX Inhibition

Certain pyrazole-containing compounds, most notably Celecoxib, are well-known for their anti-inflammatory properties, which are mediated through the selective inhibition of cyclooxygenase-2 (COX-2). While not directly derived from this compound, the pyrazole scaffold is central to their activity.

COX-2 is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 reduces the production of these pro-inflammatory molecules.[17][18][19][20]

Carbonic Anhydrase Inhibition

Sulfonamide-bearing pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.

| Compound Class | Target | Ki (nM) | Reference |

| Sulfonamide-bearing pyrazolones | hCA I | 18.03 - 75.54 | [6] |

| Sulfonamide-bearing pyrazolones | hCA II | 24.84 - 85.42 | [6] |

-

A stopped-flow instrument is used to measure the CA-catalyzed CO2 hydration activity.

-

The assay mixture contains a buffer (e.g., Tris-HCl), a pH indicator (e.g., p-nitrophenol), the CA enzyme, and the test inhibitor at various concentrations.

-

The reaction is initiated by the addition of CO2-saturated water.

-

The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the enzymatic reaction.

-

Inhibition constants (Ki) are determined by analyzing the reaction rates at different inhibitor concentrations.[21][22][23]

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective inhibitors for a variety of biological targets. The applications in oncology, neurodegenerative diseases, and inflammatory conditions highlight the broad therapeutic potential of this chemical class. Future research will likely continue to expand the utility of this versatile scaffold in the ongoing quest for new and improved medicines.

References

- 1. Targeting NAAA counters dopamine neuron loss and symptom progression in mouse models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. promega.com [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. Insights Into the Prognostic Value and Immunological Role of NAAA in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]

- 16. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Celecoxib - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 21. benchchem.com [benchchem.com]

- 22. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]

The Pyrazole Sulfonamide Scaffold: A Comprehensive Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole sulfonamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological significance of this scaffold, focusing on its role in the development of therapeutic agents. By combining the structural features of a pyrazole ring and a sulfonamide group, this scaffold has given rise to a diverse array of compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document will delve into the quantitative data supporting these activities, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways through which these compounds exert their effects.

Anticancer Activity

Pyrazole sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various pyrazole sulfonamide derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Pyridine Sulfonamide-Pyrazole Hybrids | |||

| Compound 3 | HCT-116 (Colon) | 45.88 | [1] |

| HT-29 (Colon) | 28.27 | [1] | |

| SW-620 (Colon) | 16.57 | [1] | |

| Compound 11 | HCT-116 (Colon) | 25.01 | [1] |

| HT-29 (Colon) | 8.99 | [1] | |

| SW-620 (Colon) | 3.27 | [1] | |

| Series 2: Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides | |||

| MM129 | HeLa (Cervical) | 0.17 - 1.15 | [5] |

| HCT 116 (Colon) | 0.17 - 1.15 | [5] | |

| PC-3 (Prostate) | 0.17 - 1.15 | [5] | |

| BxPC-3 (Pancreatic) | 0.17 - 1.15 | [5] | |

| MM130 | HeLa (Cervical) | 0.17 - 1.15 | [5] |

| HCT 116 (Colon) | 0.17 - 1.15 | [5] | |

| PC-3 (Prostate) | 0.17 - 1.15 | [5] | |

| BxPC-3 (Pancreatic) | 0.17 - 1.15 | [5] | |

| MM131 | HeLa (Cervical) | 0.17 - 1.15 | [5] |

| HCT 116 (Colon) | 0.17 - 1.15 | [5] | |

| PC-3 (Prostate) | 0.17 - 1.15 | [5] | |

| BxPC-3 (Pancreatic) | 0.17 - 1.15 | [5] | |

| Series 3: Dihydropyrazole Sulfonamides | |||

| Compound 4b | SW620 (Colon) | 0.86 | [6] |

| Celecoxib | SW620 (Colon) | 1.29 | [6] |

| Series 4: Pyrazolebenzene-sulfonamides | |||

| Compounds 4a-j | Oral Squamous Cell Carcinoma | 6.7 - 400 | [7] |

Signaling Pathway: Induction of Apoptosis

Many pyrazole sulfonamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the generation of reactive oxygen species (ROS) and the activation of signaling cascades involving c-Jun N-terminal kinase (JNK) and caspases.[8][9]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole sulfonamides are primarily attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro COX-2 inhibitory activity of various pyrazole sulfonamide derivatives, with data expressed as IC50 values and the selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50.

| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 0.04 | 30 | [2][12] |

| Deracoxib | - | Selective for COX-2 | [13][14] |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 0.01 | 344.56 | [15] |

| 2-Chlorothiazole pyrazole sulfonamide carboxylic acid derivative | 0.4 | 29.73 | [16] |

| Fluorinated triaryl-based pyrazole derivatives | 0.043 - 0.17 | 50.6 - 311.6 | [16] |

| Pyrazole–pyrazoline analog (R1=OMe, R2=H) | 1.09 | 80.03 | [16] |

| PYZ16 (Diarylpyrazole sulfonamide) | 0.52 | 10.73 | [17] |

| Trimethoxy pyrazolone derivative 5f | 1.50 | 9.56 | [18] |

| Trimethoxy aminopyrazole derivative 6f | 1.15 | 8.31 | [18] |

| Dihydropyrazole derivative 4b | 0.35 | 137.3 | [6] |

Signaling Pathway: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole sulfonamides is the selective inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Antimicrobial and Antiviral Activity

The pyrazole sulfonamide scaffold has also demonstrated significant potential in the development of antimicrobial and antiviral agents. These compounds have shown activity against a range of bacterial and fungal strains, as well as certain viruses.

Quantitative Antimicrobial and Antiviral Activity Data

The following table summarizes the antimicrobial and antiviral activities of selected pyrazole sulfonamide derivatives.

| Compound/Derivative | Target Organism/Virus | Activity Metric | Value | Reference |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (4b, 4d, 4e) | Various bacteria and fungi | Significant Inhibition | - | [19] |

| Compound 9g | Mycobacterium tuberculosis H37Rv | MIC | 10.2 µg/mL | [20] |

| Compound 9m | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL | [20] |

| Indazole derivative 9 | Staphylococcus and Enterococcus MDR strains | MIC | 4 µg/mL | [21] |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | EC50 | 7 µg/mL | [22] |

| Pyrazolecarbamide derivative T24 | Rhizoctonia solani (fungus) | EC50 | 0.45 mg/L | [23] |

| JX025 (3-sulfamoyl pyrazolopyridine) | Enterovirus A71, Coxsackievirus B3, Poliovirus | EC50 | Similar to lead compound | [24] |

Enzyme Inhibition: Carbonic Anhydrases and Kinases

Beyond COX-2, pyrazole sulfonamides have been identified as potent inhibitors of other crucial enzyme families, namely carbonic anhydrases (CAs) and protein kinases.

Carbonic Anhydrase Inhibition

Certain isoforms of carbonic anhydrase, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Pyrazole sulfonamides have been shown to effectively inhibit these isoforms.

| Compound/Derivative | Target Isoform | IC50/Ki | Reference |

| Compound 4j | hCA IX | IC50 = 0.15 µM | [13][25] |

| Compound 4g | hCA XII | IC50 = 0.12 µM | [25] |

| Compound 4k | hCA II | IC50 = 0.24 µM | [13][25] |

| Compound 3 (metal complex) | hCA I | IC50 = 0.0600 µM | [26] |

| Compound 4 (metal complex) | hCA I | IC50 = 0.0520 µM | [26] |

| Compound 3 (metal complex) | hCA II | IC50 = 0.0340 µM | [26] |

| Compound 4 (metal complex) | hCA II | IC50 = 0.0420 µM | [26] |

| Pyrazolo[4,3-c]pyridine sulfonamides (1a-k) | hCA I | Ki = 58.8 - 8010 nM | [27] |

| hCA II | Ki = 79.6 - 907.5 nM | [27] | |

| hCA XII | Ki = 34.5 - 713.6 nM | [27] |

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole sulfonamides have been developed as inhibitors of various kinases, such as Bcr-Abl and LRRK2.

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[4,3-e][2][3][4]triazine sulfonamides | Abl protein kinase | Low micromolar | [28] |

| Compound 10 | Bcr-Abl | 14.2 | [29] |

| AT-7867 analog (Compound 1) | Akt1 | 61 | [29] |

| Pyrazolyl benzimidazole (Compound 7) | Aurora A | 28.9 | [29] |

| Aurora B | 2.2 | [29] | |

| Biaryl-1H-pyrazoles (19, 20) | G2019S-LRRK2 | Potent inhibitors | [30] |

Experimental Protocols

This section provides generalized protocols for key experiments commonly used to evaluate the biological activity of pyrazole sulfonamide derivatives.

Synthesis of Pyrazole Sulfonamide Derivatives (General Procedure)

This protocol outlines a common synthetic route for preparing pyrazole sulfonamides.[4][11][13][31]

-

Step 1: Synthesis of Chalcone Intermediate.

-

Dissolve an appropriate substituted acetophenone and a substituted benzaldehyde in ethanol.

-

Add a catalytic amount of a base (e.g., aqueous NaOH) and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, isolate and purify the chalcone intermediate.

-

-

Step 2: Cyclization to form the Pyrazole Ring.

-

React the chalcone intermediate with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent (e.g., ethanol, acetic acid).

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the pyrazole derivative.

-

-

Step 3: Introduction of the Sulfonamide Moiety.

-

React the pyrazole derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., pyridine, diisopropylethylamine) in a suitable solvent (e.g., dichloromethane).

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

-

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][32][33][34]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as COX-2, in response to treatment with pyrazole sulfonamide derivatives.[2][3][10][35][36]

-

Cell Lysis and Protein Extraction: Treat cells with the pyrazole sulfonamide derivative, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-COX-2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

The pyrazole sulfonamide scaffold represents a highly versatile and pharmacologically significant structural motif. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The ability of these compounds to selectively inhibit key enzymes such as COX-2, carbonic anhydrases, and various protein kinases underscores their therapeutic potential. The wealth of quantitative data, coupled with a clear understanding of their mechanisms of action and established experimental protocols for their evaluation, provides a solid foundation for the future design and development of novel pyrazole sulfonamide-based drugs. Further exploration of this scaffold is warranted to optimize its therapeutic efficacy and safety profile for a variety of clinical applications.

References

- 1. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 14. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 24. chem.ucla.edu [chem.ucla.edu]

- 25. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]

- 28. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 34. atcc.org [atcc.org]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sulfonylating Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonyl group (-SO₂-) into organic molecules is a cornerstone of modern organic synthesis and medicinal chemistry. Sulfonyl-containing compounds exhibit a vast array of biological activities and are integral to numerous pharmaceuticals, including antibacterial and antidiabetic agents. This technical guide provides a comprehensive overview of sulfonylating agents, their reactivity, and their application in organic synthesis, with a particular focus on methodologies relevant to drug discovery and development.

Introduction to the Sulfonyl Group

The sulfonyl group, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon or a carbon and a nitrogen atom, imparts unique physicochemical properties to a molecule. It is a strong electron-withdrawing group, which significantly influences the acidity of adjacent protons and the overall electronic distribution of the molecule. The tetrahedral geometry and high polarity of the sulfonyl group allow it to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors.

Key Classes of Sulfonylating Agents

The selection of an appropriate sulfonylating agent is critical for the successful synthesis of sulfonyl-containing compounds. The most common classes of sulfonylating agents are sulfonyl chlorides, with a growing interest in alternative reagents like sulfonyl hydrazides.

Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are the most widely used class of sulfonylating agents due to their commercial availability and broad reactivity. Their reactivity is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the nature of the "R" group.

-

Arylsulfonyl Chlorides: These agents, such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride, are workhorses in organic synthesis. The reactivity of arylsulfonyl chlorides can be tuned by substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to higher reactivity.

-